molecular formula C11H13BrFNO B14127774 2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide CAS No. 1016887-46-9

2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide

Katalognummer: B14127774
CAS-Nummer: 1016887-46-9
Molekulargewicht: 274.13 g/mol
InChI-Schlüssel: PHRPXXNZZMYUGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-5-fluoro-N-methylbenzamide
  • 5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide
  • 2-Bromo-5-fluorobenzonitrile

Uniqueness

2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide is unique due to its specific combination of bromine and fluorine substituents on the benzene ring, along with the 1-methylpropylamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

1016887-46-9

Molekularformel

C11H13BrFNO

Molekulargewicht

274.13 g/mol

IUPAC-Name

2-bromo-N-butan-2-yl-5-fluorobenzamide

InChI

InChI=1S/C11H13BrFNO/c1-3-7(2)14-11(15)9-6-8(13)4-5-10(9)12/h4-7H,3H2,1-2H3,(H,14,15)

InChI-Schlüssel

PHRPXXNZZMYUGQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC(=O)C1=C(C=CC(=C1)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.